Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387033
InChI: InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3
SMILES:
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate

CAS No.:

Cat. No.: VC20387033

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate -

Specification

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate
Standard InChI InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3
Standard InChI Key ICUPLUGLVHTNHB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CC(CN)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate possesses a propanoate ester backbone substituted with an aminomethyl group at the C2 position and a 4-ethoxyphenyl group at the C3 position. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) para to the benzyl linkage introduces steric and electronic effects that influence reactivity. The IUPAC name, methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate, reflects this arrangement.

The compound’s SMILES notation, CCOC1=CC=C(C=C1)CC(CN)C(=O)OC, and InChIKey, ICUPLUGLVHTNHB-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC13H19NO3\text{C}_{13}\text{H}_{19}\text{NO}_{3}
Molecular Weight237.29 g/mol
Melting Point (HCl salt)135–137°C
Storage Conditions-4°C (short-term), -20°C (long-term)

The hydrochloride salt form (C13H19NO3HCl\text{C}_{13}\text{H}_{19}\text{NO}_{3} \cdot \text{HCl}, MW 274) exhibits a higher melting point due to ionic interactions . Solubility data remain limited, but the free base is expected to exhibit moderate polarity, soluble in organic solvents like dichloromethane or ethyl acetate.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic conjugate addition reaction between 4-ethoxybenzylamine and methyl acrylate. Catalyzed by bases such as triethylamine, the amine attacks the α,β-unsaturated ester, forming the C–N bond at the β-position. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

4-Ethoxybenzylamine+Methyl AcrylateBaseMethyl 3-Amino-2-[(4-Ethoxyphenyl)methyl]propanoate\text{4-Ethoxybenzylamine} + \text{Methyl Acrylate} \xrightarrow{\text{Base}} \text{Methyl 3-Amino-2-[(4-Ethoxyphenyl)methyl]propanoate}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and scalability. Optimized parameters include:

  • Temperature: 50–80°C

  • Pressure: Atmospheric to 2 bar

  • Solvent: Toluene or ethanol

  • Catalyst: Heterogeneous catalysts (e.g., immobilized amines) for recyclability.

Batch processes remain common for small-scale orders, though flow systems reduce byproduct formation and energy consumption.

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound’s amino and ester groups serve as handles for further functionalization. For example:

  • Amide Formation: Reacting the amine with acyl chlorides yields peptidomimetics.

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid enables coupling reactions.

These derivatives are explored as kinase inhibitors and antimicrobial agents, though specific biological data are proprietary .

Material Science Applications

The ethoxyphenyl moiety contributes to liquid crystalline behavior in polymers. Incorporating this compound into polyamide backbones enhances thermal stability, with potential use in flexible electronics.

SupplierPurityFormPrice (25 mg)
VulcanChem95%Free base$75 (est.)
Bio-Fount95%Hydrochloride$80

The hydrochloride salt (CAS 1211643-55-8) is priced at ¥558 per 25 mg in China, though availability fluctuates .

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